

4-Chloro-2,5-dimethoxypyrimidine molecular weight and formula

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Compound of Interest

Compound Name: 4-Chloro-2,5-dimethoxypyrimidine

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An In-depth Technical Guide to 4-Chloro-2,5-dimethoxypyrimidine

Abstract: This technical guide provides a comprehensive overview of **4-Chloro-2,5-dimethoxypyrimidine**, a key heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document details the compound's core molecular attributes, physicochemical properties, and a validated synthesis protocol. The information is presented to support laboratory applications and further research into pyrimidine-based scaffolds, which are crucial in medicinal chemistry and materials science.

Core Chemical Identifiers and Molecular Formula

4-Chloro-2,5-dimethoxypyrimidine is a substituted pyrimidine ring, a class of compounds of significant interest in synthetic chemistry. The presence of a reactive chlorine atom at the C4 position, along with two methoxy groups, makes it a versatile building block for creating more complex molecular architectures. Its fundamental properties are summarized below.

The molecular formula of **4-Chloro-2,5-dimethoxypyrimidine** is $C_6H_7ClN_2O_2$.^{[1][2][3]} This formula is consistently verified across multiple chemical databases. The calculated molecular weight is approximately 174.58 g/mol .^{[2][3]}

Identifier	Value	Source
IUPAC Name	4-chloro-2,5-dimethoxypyrimidine	Chemenu[2]
CAS Number	370103-25-6	ChemicalBook, LookChem[1][4]
Molecular Formula	C ₆ H ₇ ClN ₂ O ₂	LookChem, Chemenu[1][2]
Molecular Weight	174.58 g/mol	Chemenu[2]
Exact Mass	174.02000 Da	LookChem[1]

Structural Representation and Verification

The structural arrangement of atoms is critical to the reactivity and function of the molecule. The diagram below illustrates the connectivity of **4-Chloro-2,5-dimethoxypyrimidine**.

Caption: 2D Structure of **4-Chloro-2,5-dimethoxypyrimidine**.

Spectroscopic Validation

The identity and purity of **4-Chloro-2,5-dimethoxypyrimidine** are typically confirmed using a suite of analytical techniques.

- Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC/MS) analysis shows characteristic molecular ion peaks (M⁺) at m/z 174 and 176.[4] This isotopic pattern is the definitive signature of a molecule containing a single chlorine atom, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.
- Nuclear Magnetic Resonance (NMR):
 - ¹H-NMR: The proton NMR spectrum displays distinct singlets for the non-equivalent methoxy groups (OCH₃) at approximately 3.860 ppm and 3.909 ppm, and a singlet for the lone proton on the pyrimidine ring at 8.446 ppm.[4]
 - ¹³C-NMR: The carbon spectrum further confirms the structure with signals for the two methoxy carbons (55.11 ppm, 57.42 ppm) and the four unique pyrimidine ring carbons

(143.90 ppm, 145.09 ppm, 149.67 ppm, 158.28 ppm).[4]

Physicochemical Properties

Understanding the physical properties of a compound is essential for its handling, storage, and application in chemical reactions.

Property	Value	Source
Appearance	Light yellow crystals with a characteristic odor	ChemicalBook[4]
Melting Point	78-80 °C	ChemicalBook[4]
Boiling Point	277.5 ± 43.0 °C at 760 mmHg (Predicted)	Chemenu[2]
Purity	Typically >98%	ChemicalBook[4]
Storage	Store at 2-8°C in a dry and cool condition	Chemenu, LookChem[1][2]

Synthesis Protocol: Chlorination of 2,5-dimethoxy-4-hydroxypyrimidine

A common and effective method for preparing **4-Chloro-2,5-dimethoxypyrimidine** involves the chlorination of its hydroxyl precursor, 2,5-dimethoxy-4-hydroxypyrimidine. This reaction utilizes phosphoryl chloride (POCl_3) as the chlorinating agent. The causality behind this choice is that POCl_3 is highly effective at converting hydroxyl groups on heterocyclic rings into chlorides. Triethylamine is added to act as a base, neutralizing the HCl byproduct generated during the reaction, which drives the reaction to completion.

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Caption: Experimental workflow for the synthesis of **4-Chloro-2,5-dimethoxypyrimidine**.

Step-by-Step Methodology

This protocol is adapted from a standard procedure and should be performed by trained personnel with appropriate safety precautions.[\[4\]](#)

- Suspension: Suspend 15.6 g (0.1 mol) of 2,5-dimethoxy-4-hydroxypyrimidine in 25 g of toluene in a suitable reaction vessel.
- Reagent Addition: Add 46.0 g of phosphoryl chloride to the suspension and heat the mixture to 80°C.
- Base Addition: Slowly add 20.2 g of triethylamine dropwise over a period of 1 hour while maintaining the temperature at 80°C.
- Reaction: Continue stirring the mixture at 80°C for an additional 30 minutes after the addition is complete.
- Workup: Pour the reaction mixture into 600 g of ice water and stir for 12 hours. Adjust the pH to 5 using a sodium hydroxide solution.
- Extraction: Separate the toluene phase. Extract the aqueous phase three times with 50 mL portions of toluene.

- Isolation: Combine the toluene extracts and concentrate them to dryness to yield the final product, **4-Chloro-2,5-dimethoxypyrimidine**, as light yellow crystals.

This self-validating protocol includes a clear reaction, quench, and purification sequence, ensuring a high-purity final product.

Applications in Drug Development and Chemical Synthesis

Pyrimidine derivatives are a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents.^{[5][6]} While specific applications for **4-Chloro-2,5-dimethoxypyrimidine** are proprietary or under active research, its structure is highly valuable as a scaffold. The reactive chlorine at the C4 position is an excellent electrophilic site for nucleophilic aromatic substitution (S_nAr) reactions. This allows for the facile introduction of various functional groups (e.g., amines, thiols, alcohols), enabling the synthesis of diverse compound libraries for screening in drug discovery programs. Its role as a key intermediate is critical for building more complex molecules, particularly in the agrochemical and pharmaceutical industries.^{[1][7]}

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